Cas no 6375-27-5 (N-(2,5-Dimethoxyphenyl)-3-oxobutanamide)

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide is a synthetic organic compound featuring a β-ketoamide functional group attached to a dimethoxyphenyl moiety. This structure confers reactivity useful in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds or pharmaceutical precursors. The presence of electron-donating methoxy groups enhances the aromatic ring's nucleophilicity, facilitating selective functionalization. The β-ketoamide segment offers versatility in condensation and cyclization reactions. Its well-defined molecular architecture ensures consistent performance in research applications, such as medicinal chemistry or material science. The compound is typically characterized by high purity and stability under standard laboratory conditions, making it a reliable reagent for specialized synthetic pathways.
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide structure
6375-27-5 structure
Product Name:N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
CAS No:6375-27-5
MF:C12H15NO4
MW:237.251803636551
MDL:MFCD00043930
CID:46711
PubChem ID:80777
Update Time:2025-10-28

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
    • AA25A
    • AADA
    • Acetoacetic-2,5-dimethoxyanilide
    • Acetoacet-2,5-Dichloro Acetanilide
    • Acetoacet-2,5-Dimethoxyanilide
    • 2,5-Dimethoxyacetoacetanilide
    • 2',5'-Dimethoxyacetoacetanilide
    • Acetoacetyl-2,5-dimethoxyanilide
    • Acetoacet-2',5'-dimethoxyanilide
    • Butanamide, N-(2,5-dimethoxyphenyl)-3-oxo-
    • T6ELE0Q76F
    • DSSTox_CID_24709
    • DSSTox_RID_80411
    • DSSTox_GSID_44709
    • 2,5-Dimethoxy acetoacetanilide
    • NSC50634
    • Tox21_302213
    • SBB077973
    • STL087577
    • EINECS 228-936-7
    • ACETOACETYL 2,5-DIMETHOXYANILIDE
    • A834504
    • CHEMBL3182874
    • CAS-6375-27-5
    • NS00035548
    • DTXSID8044709
    • 6375-27-5
    • AB00078259-01
    • N-(2,5-dimethoxyphenyl)-3-oxo-butyramide
    • D5584
    • NSC 50634
    • Z56887788
    • NSC-50634
    • FT-0621782
    • Q27289737
    • CS-0218594
    • Acetoacetanilide, 2',5'-dimethoxy-
    • MFCD00043930
    • EN300-01448
    • DTXCID6024709
    • NCGC00256217-01
    • AKOS000115206
    • D90410
    • UNII-T6ELE0Q76F
    • 8R-0028
    • W-104880
    • SCHEMBL5406017
    • Acetoacetanilide, 2',5'-dimethoxy-(8CI)
    • DB-054537
    • PJFIAKRRJLGWMD-UHFFFAOYSA-N
    • MDL: MFCD00043930
    • Inchi: 1S/C12H15NO4/c1-8(14)6-12(15)13-10-7-9(16-2)4-5-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
    • InChI Key: PJFIAKRRJLGWMD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1NC(CC(C)=O)=O)OC

Computed Properties

  • Exact Mass: 237.10000
  • Monoisotopic Mass: 237.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Color/Form: No data available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 71.0 to 75.0 deg-C
  • Boiling Point: 410 ℃ at 760 mmHg
  • Flash Point: 201.8±27.3 °C
  • Refractive Index: 1.542
  • PSA: 64.63000
  • LogP: 1.69440

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Pricemore >>

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N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:6375-27-5)2,5-Dimethoxyacetoacetanilide
Order Number:sfd4454
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Additional information on N-(2,5-Dimethoxyphenyl)-3-oxobutanamide

Introduction to N-(2,5-Dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5)

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide, identified by its CAS number 6375-27-5, is a significant compound in the realm of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The chemical structure of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide consists of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, linked to an amide functional group attached to a butanoyl moiety. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The presence of methoxy groups on the phenyl ring can influence the compound's solubility, metabolic stability, and interaction with biological targets. These factors are crucial in drug design, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide is its potential as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced biological activity. For instance, studies have shown that modifications at the amide bond or the phenyl ring can lead to compounds with improved binding affinity to specific enzymes or receptors.

The amide group in N-(2,5-Dimethoxyphenyl)-3-oxobutanamide serves as a versatile handle for further functionalization. This feature has been exploited in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. Such peptidomimetics are particularly valuable in treating diseases where peptide-based therapies suffer from poor stability or bioavailability.

In addition to its role as a synthetic intermediate, N-(2,5-Dimethoxyphenyl)-3-oxobutanamide has shown promise in preliminary biological assays. Early studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings align with the broader trend in drug discovery towards targeting inflammation-related mechanisms.

The methoxy groups on the phenyl ring are particularly noteworthy for their ability to modulate electronic properties through resonance effects. This characteristic can influence both the compound's reactivity and its interactions with biological targets. For example, electron-donating methoxy groups can enhance binding affinity by stabilizing negative charges on transition states or enzyme active sites.

The synthesis of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then converted into the corresponding acyl chloride before reacting with butanamidine hydrochloride to form the desired amide derivative. This synthetic route underscores the compound's accessibility and suitability for further derivatization.

Ongoing research continues to uncover new applications for N-(2,5-Dimethoxyphenyl)-3-oxobutanamide. In particular, there is increasing interest in exploring its potential as an intermediate in the development of agrochemicals. The structural features of this compound make it a promising candidate for designing novel pesticides or herbicides with improved efficacy and environmental safety.

The pharmaceutical industry has also recognized the value of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide

In conclusion, N-(2,5-Dimethoxyphenyl)-<0x3 oxobutanamide (CAS No. 6375-27-5)

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Suzhou Senfeida Chemical Co., Ltd
(CAS:6375-27-5)2,5-Dimethoxyacetoacetanilide
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Purity:99.9%
Quantity:200kg
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